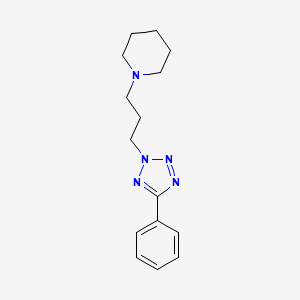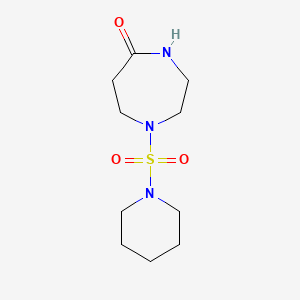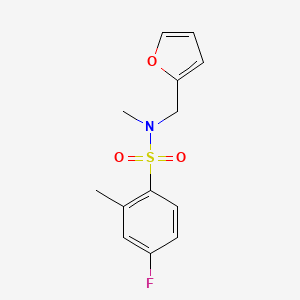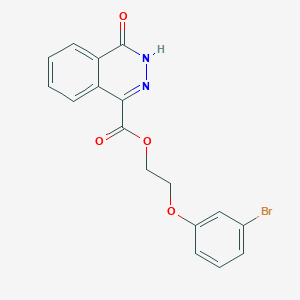![molecular formula C14H16N2O3S B7537263 N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B7537263.png)
N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide, also known as MTB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of thiazole-containing benzamides and has been found to have a wide range of biochemical and physiological effects. In
作用机制
The exact mechanism of action of N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. By inhibiting HDACs, N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide can alter the expression of various genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, which can prevent their proliferation. N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide has also been found to activate the p53 pathway, which is a tumor suppressor pathway that can induce apoptosis in cancer cells. Additionally, N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide has been found to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth.
实验室实验的优点和局限性
N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide has several advantages for lab experiments. It is a relatively small molecule, which makes it easy to synthesize and modify. It has also been found to have low toxicity, which makes it a promising therapeutic agent. However, there are also some limitations to using N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide in lab experiments. It has poor solubility in aqueous solutions, which can limit its effectiveness in certain assays. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide. Another area of interest is the investigation of the synergistic effects of N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide with other anticancer agents. Additionally, the development of N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide analogs with improved solubility and bioavailability is an important area of research. Finally, the investigation of the mechanisms of resistance to N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide in cancer cells is an important area of research that could lead to the development of more effective therapies.
合成方法
N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide can be synthesized by reacting 2-methyl-1,3-thiazole-4-carboxylic acid with N-ethoxy-2-aminobenzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) under an inert atmosphere. The resulting product is then purified by column chromatography to obtain pure N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide.
科学研究应用
N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a promising therapeutic approach for cancer treatment.
属性
IUPAC Name |
N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-3-19-16-14(17)12-6-4-5-7-13(12)18-8-11-9-20-10(2)15-11/h4-7,9H,3,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIVPALDLIJDOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCONC(=O)C1=CC=CC=C1OCC2=CSC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-[(4-Methoxyphenyl)carbamoylamino]-2-oxoethyl] 2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrole-3-carboxylate](/img/structure/B7537189.png)

![[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7537237.png)


![4-[[2-[4-[(4-chlorophenyl)methyl]-1,4-diazepan-1-yl]acetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7537256.png)

![[2-[2-(4-chlorophenyl)sulfanylanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537272.png)
![1-[3-[[5-(3-Fluorophenyl)tetrazol-2-yl]methyl]-4-methoxyphenyl]ethanone](/img/structure/B7537277.png)
![[3-[(4-oxo-3H-phthalazine-1-carbonyl)oxymethyl]phenyl]methyl 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537281.png)
![[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7537288.png)

![[2-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537296.png)